molecular formula C18H28O4 B1260247 (10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid CAS No. 147383-02-6

(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

Cat. No. B1260247
M. Wt: 308.4 g/mol
InChI Key: KLFMLBSZQZVKDC-JMJILCHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(10E,12E,14E,16S)-16-Hydroxy-9-oxo-10,12,14-octadecatrienoic acid” is a chemical compound with the molecular formula C18H28O4 . It has an average mass of 308.413 Da and a monoisotopic mass of 308.198761 Da .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 505.2±40.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.77±0.10 .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Applications

  • Conjugates of phenolic acids like p-Coumaric acid have shown significant biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other effects, indicating a strong potential for compounds like (10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid in these areas. However, the challenge remains in enhancing absorption while maintaining high biological activity (Pei et al., 2016).
  • Caffeic acid, another phenolic compound, is known for its strong antioxidant properties, indicating potential antioxidant applications for similar compounds (Khan et al., 2016).

Cosmeceutical Applications

  • Hydroxycinnamic acids and derivatives display a range of activities beneficial for skin health, including anti-aging, anti-inflammatory, and UV protective effects. However, challenges exist in formulating stable, bioavailable products (Taofiq et al., 2017).

Pharmacological Applications

  • The review of chlorogenic acid, a phenolic compound, outlines its role in treating metabolic syndrome and its applications as a nutraceutical. It also discusses its role as a food additive, highlighting its antimicrobial and antioxidant properties. This suggests potential pharmacological and food industry applications for similar phenolic compounds (Santana-Gálvez et al., 2017).

Food Processing and Preservation

  • Phenolic acids, including hydroxycinnamic acids, are crucial in food processing due to their antioxidant properties and effects on food quality. The stability of these acids during processing is a key consideration (Rashmi & Negi, 2020).

properties

IUPAC Name

(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFMLBSZQZVKDC-JMJILCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 2
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 3
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 4
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 5
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 6
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

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